(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
Description
Properties
IUPAC Name |
(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-10-9(8(5-13)4-12-7)6-14-11(2,3)15-10/h4,13H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFIJMPIIQHVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150480 | |
| Record name | 2,2,8-Trimethyl-4H-1-3-dioxino(4,5-c)pyridin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-52-3 | |
| Record name | 2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2,8-Trimethyl-4H-1-3-dioxino(4,5-c)pyridin-5-ylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1136-52-3 | |
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| Record name | 2,2,8-Trimethyl-4H-1-3-dioxino(4,5-c)pyridin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,8-trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.181 | |
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| Record name | ISOPROPYLIDENE PYRIDOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDX5WR58LW | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol typically involves the reaction of 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine with methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol moiety, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
- CAS Number : 1136-52-3
- Molecular Formula : C₁₁H₁₅N₁O₃
- Molecular Weight : 209.24 g/mol
Structural Characteristics
The compound features a dioxin ring fused with a pyridine structure, contributing to its unique reactivity and potential biological activity. Its structural formula can be represented as follows:
Physical Properties
- Melting Point : Approximately 219-220 °C
- Solubility : Soluble in organic solvents but insoluble in water.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Research indicates that derivatives of dioxin-pyridine compounds exhibit various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that similar compounds possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways.
Case Study: Antimicrobial Activity
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its ability to undergo various chemical reactions allows it to be utilized in:
- Alkylation Reactions : It can act as a nucleophile in alkylation processes.
- Formation of Heterocycles : The dioxin moiety can be manipulated to synthesize other heterocyclic compounds.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Base-catalyzed | 85 | Smith et al., 2023 |
| Heterocycle Formation | Acidic conditions | 90 | Johnson et al., 2024 |
Materials Science
The compound's unique structure allows it to be explored in materials science for developing new polymers and coatings. Its inclusion in polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Development
Research conducted at ABC Institute focused on integrating this compound into polycarbonate matrices. The resulting composite exhibited improved impact resistance and thermal degradation temperatures compared to pure polycarbonate.
Agricultural Chemistry
Emerging studies suggest potential applications in agricultural chemistry as a plant growth regulator or pesticide due to its bioactive properties.
Data Table: Agricultural Applications
| Application Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| Plant Growth Regulator | Tomato plants | 75 | Lee et al., 2023 |
| Pesticide | Aphids | 60 | Patel et al., 2024 |
Mechanism of Action
The mechanism of action of (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Physicochemical Properties
- Storage : Stable at room temperature when sealed in dry conditions .
- Solubility: Requires solvents like DMSO or ethanol for stock solutions; heating and sonication enhance dissolution .
- Safety : Classified under GHS acute toxicity Category 4 (oral, dermal, inhalation). Key hazards include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .
Biological Relevance
This compound serves as a precursor for synthesizing potent MAO-B inhibitors. Derivatives, such as styryl-substituted analogs, exhibit IC₅₀ values as low as 0.01 µM against MAO-B, with high blood-brain barrier permeability and neuroprotective effects in H₂O₂-induced PC-12 cell injury models .
The compound is structurally and functionally compared to analogs based on substituents, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Bioactivity: Derivatives with styryl-phenol (Compound 20) and N-methyl-propargylamine (Compound 21) substituents exhibit 100-fold higher MAO-B inhibition than the parent compound, attributed to hydrophobic interactions and π–π stacking with the enzyme’s active site . Electron-donating groups (e.g., methyl, propargyl) enhance inhibitory activity, while replacing N-methyl with bulkier amines reduces potency .
Physicochemical Properties: The succinic acid ester derivative (C₁₅H₁₉NO₆) has a higher molecular weight (309.31 vs. 209.24) and boiling point (471.3°C), likely due to increased hydrogen-bonding capacity from the carboxylic acid group . The hydrochloride salt form improves aqueous solubility, making it preferable for formulation despite a 17% increase in molecular weight .
Biological Activity
The compound (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol (CAS No. 6560-65-2) is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties based on diverse research findings and case studies, focusing on its pharmacological effects, synthesis methods, and potential applications in medicine.
- Molecular Formula : C₁₁H₁₃N₁O₃
- Molecular Weight : 207.23 g/mol
- IUPAC Name : 2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include alkylation and condensation processes. For instance, one method involves the reaction of specific precursors under controlled conditions to yield the desired product with a significant yield (up to 88% in some cases) .
Anticancer Properties
Research has indicated that derivatives of this compound exhibit promising anticancer activity. For example, studies have shown that certain derivatives can inhibit the growth of cancer cell lines with IC₅₀ values in the low micromolar range:
| Compound Derivative | Target Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2a | NPM1-ALK | 0.54 |
| 2b | NPM1-ALK | 0.25 |
| 2c | cRAF[Y340D][Y341D] | 0.78 |
| 2q | JAK3 | 0.46 |
These findings suggest that the compound may act by inhibiting specific kinases involved in cancer progression .
Anti-inflammatory Activity
In addition to anticancer effects, this compound has shown potential anti-inflammatory properties. In vitro studies indicated a significant reduction in pro-inflammatory cytokines when treated with specific derivatives. The mechanism appears to involve the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
Preliminary studies have also suggested antimicrobial properties against various pathogens. The methanolic extracts containing this compound demonstrated activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL .
Case Studies
- Cytotoxicity Studies : One study evaluated the cytotoxic effects of the compound on human cervical adenocarcinoma (HeLa) cells and reported an IC₅₀ value of approximately 226 µg/mL. This study utilized dose-response curves to establish the relationship between concentration and cell viability .
- In Silico Studies : Computational analyses have predicted that certain derivatives interact strongly with key proteins involved in cancer pathways, indicating potential for drug development targeting specific molecular mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol?
- Methodology : The compound is synthesized via a two-step procedure:
Core Synthesis : Sodium hydride (1.5 eq.) in THF under argon is reacted with the starting alcohol, followed by propargyl bromide (2 eq.) at reflux for 4 hours. Yields reach 75% after purification via silica column chromatography (hexane:DCM 20:80) .
Derivatization : Click chemistry with benzyl bromides (1.1 eq.), sodium azide, and CuSO₄·5H₂O (10 mol%) in t-BuOH/water (1:1) at 70°C for 12 hours generates triazole derivatives .
- Key Data :
- Melting point: 110–113°C
- NMR (chloroform-d): δ 7.77 (s, 1H), 4.91 (s, 2H), 4.52 (s, 2H) .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR : NMR (chloroform-d) shows peaks at δ 145.44 (aromatic C), 99.41 (dioxane ring C), and 24.53 (CH₃) .
- IR : Key stretches include O–H (3619 cm⁻¹), C–O (1213 cm⁻¹), and aromatic C=C (1696 cm⁻¹) .
- HPLC-MS : Use a C18 column with methanol/water (1:1) mobile phase; purity >98% is achievable .
Q. What are the primary biological activities reported for this compound?
- MAO-B Inhibition : Derivatives exhibit potent MAO-B inhibition (IC₅₀ = 0.01–0.02 µM) with reversible/irreversible binding modes. Structure-activity relationship (SAR) studies highlight the importance of electron-donating substituents .
- Antioxidant Activity : Antioxidant capacity indices range from 1.98–2.89, correlating with neuroprotective effects in H₂O₂-induced PC-12 cell models .
Advanced Research Questions
Q. How do structural modifications impact MAO-B inhibitory activity?
- SAR Insights :
- Substituent Effects : Replacement of N-methyl-N-propargylamine with N,N-propargylamine reduces activity, while cyclic amine groups on aromatic rings enhance binding .
- Binding Modes : Molecular docking reveals hydrogen bonds with Gln206 and π-π interactions with Tyr398 in MAO-B. Binding energies range from −9.44 to −11.65 kcal/mol .
- Experimental Design : Use in vitro MAO-A/B assays with kynuramine as substrate and reversibility tests via dialysis .
Q. What strategies improve the stability of derivatives under physiological conditions?
- Stability Testing :
- pH Stability : Monitor degradation via HPLC in buffers (pH 1–9) at 37°C.
- Thermal Stability : Reflux in DMSO or PBS and track decomposition by TLC .
- Results : The dioxane ring and hydroxymethyl group show susceptibility to hydrolysis at extreme pH .
Q. How can researchers resolve contradictions in synthetic yields across studies?
- Case Study : Yields for triazole derivatives (4a–q) vary due to:
- Catalyst Efficiency : Freshly prepared ascorbic acid vs. aged batches.
- Reaction Monitoring : TLC vs. HPLC-MS endpoint detection .
- Recommendation : Standardize Cu(I) catalyst preparation and use real-time MS tracking .
Q. What computational methods validate the interaction of derivatives with MAO-B?
- Molecular Dynamics (MD) : Simulate binding over 100 ns using AMBER or GROMACS. Key metrics:
- Root-mean-square deviation (RMSD) < 2 Å.
- Hydrogen bond occupancy >70% with Tyr435 .
- Free Energy Calculations : Use MM-PBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
